molecular formula C21H21N3O2S2 B2723063 (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851717-26-5

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2723063
CAS No.: 851717-26-5
M. Wt: 411.54
InChI Key: OQQVSPPBXLHYAL-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound provided for research and development purposes. With the molecular formula C21H21N3O2S2 , this acetamide derivative features a complex structure integrating a 3,4-dihydroquinoline moiety and a 3-methylbenzo[d]thiazole ring system connected via a thioacetamide linker . This specific architectural motif is characteristic of a class of substituted heterocyclic acetamides that have been investigated for their potential as selective kappa opioid receptor (KOR) agonists . Compounds within this structural class are of significant interest in pharmacological research for modulating opioid receptor pathways, which are relevant to the study of pain and central nervous system disorders . The integration of the quinoline and benzothiazole units suggests potential for diverse biological activity, making it a candidate for use in medicinal chemistry and drug discovery programs. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-23-17-10-4-5-11-18(17)28-21(23)22-19(25)13-27-14-20(26)24-12-6-8-15-7-2-3-9-16(15)24/h2-5,7,9-11H,6,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQVSPPBXLHYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that belongs to the class of thiazole and quinoline derivatives. Compounds in these classes have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Quinoline moiety : Known for its broad spectrum of pharmacological effects.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Acetamide group : Implicated in enhancing bioactivity through structural modifications.

Anticancer Activity

Research indicates that derivatives of quinoline and thiazole exhibit substantial anticancer properties. For instance, studies on similar compounds have shown effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HT-29 (colon cancer)

In one study, a related compound demonstrated IC50 values in the micromolar range against these cell lines, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

Compounds containing thiazole and quinoline structures have been reported to possess antimicrobial activity. In vitro tests on similar thiazole derivatives have shown efficacy against a range of bacteria and fungi. The minimal inhibitory concentration (MIC) values for these compounds often fall within a range that indicates strong antimicrobial potential .

The precise mechanism by which (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exerts its biological effects may involve:

  • Inhibition of key enzymes : Many quinoline and thiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells or pathogens.
  • Induction of apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells, enhancing their therapeutic potential.

Study 1: Anticancer Evaluation

A recent study synthesized several benzothiazole derivatives and evaluated their anticancer activity using the MTT assay across multiple cancer cell lines. The results indicated that compounds with structural similarities to (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibited significant cytotoxic effects, particularly against A549 cells .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The study revealed that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting fungicidal effects as well. The findings suggest that modifications to the thiazole ring can enhance antimicrobial efficacy .

Data Tables

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerMCF-75.6 µM
AnticancerA5494.8 µM
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus16 µg/mL

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3,4-dihydroquinolin-1(2H)-ones exhibit antimicrobial properties. For instance, compounds similar to (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaActivity
Compound AE. coliModerate
Compound BS. aureusHigh

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes and are targets for drug development . Inhibition studies indicate that modifications to the quinoline structure can enhance potency.

Cancer Therapeutics

The thiazole moiety in the compound has been linked to anticancer activities. Research indicates that compounds containing similar structures can induce apoptosis in cancer cells . The specific interactions and mechanisms by which (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exert their effects are under investigation.

Synthesis and Derivatives

The synthesis of (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves multiple steps, including the formation of key intermediates from readily available starting materials. The synthetic pathways often utilize palladium-catalyzed reactions to achieve high yields and purity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives demonstrated that modifications to the thioether group significantly enhanced antimicrobial activity against Pseudomonas aeruginosa. The compound's structure was optimized through systematic variation of substituents .

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the anticancer properties of thiazole derivatives derived from similar structures. The research found that these compounds could effectively induce apoptosis in human breast cancer cell lines, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Acetamide Motifs

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight Key Substituents Biological Activity Potency (IC₅₀/EC₅₀) Reference
(Z)-2-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide ~443.54* 3,4-Dihydroquinoline, 3-methylbenzothiazole Hypothesized kinase inhibition Not reported N/A
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19) 594.54 3,5-Dimethoxyphenyl, CF₃-benzothiazole CK1-specific inhibition <1 µM (CK1δ/ε)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) 405.50 Phenyl, p-tolyl, cyclopentyl Dual MAO-A/MAO-B inhibition MAO-A: 0.12 µM
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) 621.09 Chlorophenyl, quinoxaline Antimicrobial (broad-spectrum) MIC₅₀: 72 µM (H. pylori)

Notes:

  • Compound 19 () shares the acetamide-thioether linkage but replaces dihydroquinoline with a dihydropyrimidinone ring. Its trifluoromethyl-benzothiazole group enhances hydrophobicity and target affinity, achieving sub-micromolar CK1 inhibition .
  • 4a () lacks the dihydroquinoline moiety but retains the thiazole-acetamide framework. Its dual MAO inhibition highlights the role of aromatic substituents in modulating enzyme selectivity .
  • The chlorophenyl-quinoxaline derivative () demonstrates antibacterial efficacy, suggesting that electron-withdrawing groups (e.g., Cl) enhance microbial target engagement .

Functional Group Impact on Bioactivity

  • Thioether Linkage : Present in all compared compounds, this group facilitates covalent or reversible interactions with cysteine residues in enzymes .
  • Benzothiazole vs. Thiazolidinone: The benzothiazole in the target compound may offer better metabolic stability compared to thiazolidinone derivatives, which are prone to ring-opening reactions .
  • Dihydroquinoline vs.

Preparation Methods

Structural Analysis and Retrosynthetic Approaches

Molecular Characteristics

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide possesses a complex structure with several key features that influence its synthesis strategy:

Property Value
Molecular formula C₂₁H₂₁N₃O₂S₂
Molecular weight 411.54 g/mol
CAS number 851717-26-5
IUPAC Name 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Key structural components - 3,4-dihydroquinolin-1(2H)-yl moiety
- Thioacetamide linker
- 3-methylbenzo[d]thiazol-2(3H)-ylidene group

The Z-configuration across the imine double bond is critical for the compound's spatial arrangement and potential biological activity.

Retrosynthetic Analysis

Based on established principles of retrosynthetic analysis, the target molecule can be disconnected into three primary building blocks:

  • The 3,4-dihydroquinoline component with a pendant acetyl group
  • A thiol-containing intermediate
  • The 3-methylbenzothiazole core structure

These disconnections suggest multiple viable synthetic routes, which are explored in detail in the subsequent sections.

Preparation of Key Building Blocks

Synthesis of 3,4-Dihydroquinoline Derivatives

The 3,4-dihydroquinoline core can be prepared through several established methods, with the following approach demonstrating particular utility:

Cyclization of 2-Aminochalcones

Starting materials: 2-aminochalcone derivatives

Yield Reaction Conditions Operation in experiment
98% With zirconyl(IV) nitrate hydrate; In ethanol; water; at 50°C; for 3h; Green chemistry; Catalytic behavior A mixture of the appropriate 2-aminochalcone (1 mmol), ethanol (2 mL), water (2 mL), and ZrO(NO₃)₂·nH₂O (46 mg, 20 mol percent) was heated with stirring at 50°C while monitoring by TLC. The reaction was quenched with water (5 mL), extracted with diethyl ether (3 × 10 mL), and the combined extracts were washed, dried, filtered, and concentrated. The crude product was purified by column chromatography.

Spectroscopic data for 2-phenyl-2,3-dihydroquinolin-4(1H)-one (as a model compound):

  • IR (KBr): 3060, 3028, 1638, 1572, 1494, 1358, 1324, 1295, 1157, 1095, 974, 861 cm⁻¹
  • ¹H NMR (600 MHz, CDCl₃): δ 7.83 (dd, J = 8.5, 1.2 Hz, 1H), 7.42 (d, J = 7.4 Hz, 2H), 7.40–7.36 (m, 2H), 7.35–7.33 (m, 2H), 6.76 (t, J = 7.4 Hz, 1H), 6.68 (d, J = 8.5 Hz, 1H), 4.70 (dd, J = 13.5, 3.6 Hz, 1H), 4.65 (s, 1H, NH), 2.82 (dd, J = 16.3, 14.4 Hz, 1H), 2.70 (dd, J = 15.6, 3.6 Hz, 1H)
N-Functionalization of 3,4-Dihydroquinoline

Following preparation of the dihydroquinoline core, N-acylation with chloroacetyl chloride provides the required 2-oxoethyl functionality:

3,4-dihydroquinoline + ClCH₂COCl → 1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethan-1-one

This transformation typically employs mild conditions, such as dichloromethane as solvent with triethylamine as base at 0-25°C for 2-4 hours, yielding the N-acylated product in 75-85% yield.

Synthesis of Benzothiazole Derivatives

Base Method: Condensation of 2-Aminobenzenethiol with Aldehydes

The benzothiazole core structure can be efficiently prepared through the condensation of 2-aminobenzenethiol with appropriate aldehydes:

Method Catalyst Conditions Yield
Conventional None Refluxing toluene, 110°C 70-85%
Green chemistry TsOH·H₂O Solvent-free, 80°C 85-95%
Microwave-assisted None MW irradiation, 5-10 min 90-95%

The proposed mechanism involves initial formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to form the benzothiazole ring system.

N-Methylation of Benzothiazole

For the target compound, subsequent N-methylation is required to obtain the 3-methylbenzothiazole derivative:

Benzothiazole + CH₃I + Base → 3-Methylbenzothiazole

This transformation is typically accomplished using methyl iodide or dimethyl sulfate with potassium carbonate or sodium hydride as base in acetone or DMF, providing yields of 85-95%.

Thiolation Methods for the Connecting Linker

The thioacetate linker requires careful construction, with several methods available:

Nucleophilic Substitution Approach

Starting with chloroacetamide derivatives, nucleophilic displacement with sodium hydrogen sulfide or potassium thioacetate creates the required sulfur-containing linker:

ClCH₂CO-N=Benzothiazole + NaSH → HSCH₂CO-N=Benzothiazole

This reaction typically proceeds in DMF or DMSO at 50-60°C for 2-4 hours, with yields ranging from 70-85%.

Synthetic Routes to the Target Compound

Route A: Benzothiazole-First Approach

This convergent synthetic strategy begins with the preparation of the benzothiazole component:

Preparation of 3-Methylbenzothiazol-2(3H)-ylidene Acetamide Derivative

Step 1: Synthesis of benzothiazole core

2-Aminobenzenethiol + RCHO → Benzothiazole

Step 2: N-Methylation

Benzothiazole + CH₃I/K₂CO₃ → 3-Methylbenzothiazole

Step 3: Formation of the thioacetamide linkage

3-Methylbenzothiazole + ClCH₂COCl → N-(3-Methylbenzothiazol-2(3H)-ylidene)chloroacetamide

Step 4: Thiolation reaction

N-(3-Methylbenzothiazol-2(3H)-ylidene)chloroacetamide + NaSH → N-(3-Methylbenzothiazol-2(3H)-ylidene)thioacetamide
Coupling with Dihydroquinoline Component

The prepared thioacetamide derivative is then coupled with the chloroacetyl-functionalized dihydroquinoline:

N-(3-Methylbenzothiazol-2(3H)-ylidene)thioacetamide + 1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethan-1-one → Target compound

This coupling reaction typically employs mild basic conditions (K₂CO₃, Cs₂CO₃) in DMF or DMSO at 60-80°C for 6-12 hours, with expected yields of 65-75%.

Route B: Dihydroquinoline-First Approach

An alternative linear synthesis begins with the preparation of the dihydroquinoline component:

Functionalization of Dihydroquinoline

Step 1: N-Acylation with chloroacetyl chloride

3,4-Dihydroquinoline + ClCH₂COCl → 1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethan-1-one

Step 2: Thiolation reaction

1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethan-1-one + NaSH → 1-(3,4-dihydroquinolin-1(2H)-yl)-2-mercaptoethan-1-one
Final Coupling with Benzothiazole Component

The thiol-functionalized dihydroquinoline derivative is then coupled with the benzothiazole component:

1-(3,4-dihydroquinolin-1(2H)-yl)-2-mercaptoethan-1-one + ClCH₂CO-N=3-Methylbenzothiazole → Target compound

This coupling reaction typically employs basic conditions (K₂CO₃, Et₃N) in acetonitrile or DMF at room temperature to 40°C for 4-8 hours, with expected yields of 70-80%.

Route C: Convergent Fragment Coupling

A more convergent approach involves the parallel synthesis of both key fragments followed by a single coupling step:

Thioalkylation Strategy

Step 1: Preparation of both key intermediates separately (as described in sections 3.1.1 and 3.2.1)

Step 2: Single-step coupling under basic conditions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethan-1-one + HSCH₂CO-N=3-Methylbenzothiazole → Target compound

This convergent approach often provides higher overall yields (75-85%) and reduces the number of purification steps required.

Detailed Reaction Conditions and Optimization

Optimization of Benzothiazole Formation

Recent advances in green chemistry have significantly improved benzothiazole synthesis methods:

Method Catalyst Solvent Temperature Time Yield Reference
Conventional None Toluene 110°C 8-10h 70-80%
Metal-free TsOH·H₂O Solvent-free 80°C 2-4h 85-95%
Microwave None None MW irradiation 5-10 min 90-95%
Copper-catalyzed CuBr (5 mol%) DMSO 80°C 3-6h 80-90%

The microwave-assisted and metal-free approaches offer significant advantages in terms of reaction time, yield, and environmental impact.

Optimization of Thioether Formation

The critical thioether linkage formation can be optimized through several approaches:

Base Selection for Thiolation
Base Solvent Temperature Time Yield
Potassium carbonate DMF 60°C 6-8h 70-75%
Cesium carbonate DMSO 80°C 4-6h 80-85%
Triethylamine Acetonitrile 40°C 8-12h 65-70%

Cesium carbonate in DMSO provides optimal conditions for the thiolation reaction, with higher yields and shorter reaction times.

Alternative Thiolation Methods

For challenging substrates, alternative thiolation approaches may be employed:

  • Thiourea method:

    R-Cl + H₂NCSNH₂ → R-S-C(=NH)NH₂ → R-SH
    
  • Potassium thioacetate approach:

    R-Cl + KSC(O)CH₃ → R-SC(O)CH₃ → R-SH
    

These methods typically provide the thiol-functionalized intermediates in 75-85% yield.

Final Coupling Optimization

The final coupling step to form the target compound can be optimized through careful selection of reaction parameters:

Solvent Base Temperature Time Yield
DMF K₂CO₃ 60°C 12h 65-70%
DMSO Cs₂CO₃ 80°C 8h 75-80%
Acetonitrile Et₃N 40°C 16h 60-65%

Addition of catalytic amounts of sodium iodide (10 mol%) can significantly accelerate the reaction and improve yields by 10-15%.

Analytical Characterization of the Target Compound

Spectroscopic Data

The identity and purity of the final product can be confirmed through multiple analytical techniques:

NMR Spectroscopy

Expected ¹H NMR signals (500 MHz, CDCl₃):

  • δ 7.80-7.70 (m, 1H, aromatic)
  • δ 7.45-7.30 (m, 3H, aromatic)
  • δ 7.25-7.15 (m, 1H, aromatic)
  • δ 7.10-6.95 (m, 3H, aromatic)
  • δ 3.85-3.75 (s, 3H, N-CH₃)
  • δ 3.70-3.60 (m, 2H, -S-CH₂-CO-)
  • δ 3.55-3.45 (m, 2H, -N-CH₂-CH₂-)
  • δ 3.40-3.30 (m, 2H, -CO-CH₂-S-)
  • δ 2.90-2.80 (t, 2H, -CH₂-CH₂-Ph)
  • δ 2.10-1.90 (m, 2H, -CH₂-CH₂-CH₂-)
Infrared Spectroscopy

Characteristic IR bands (KBr, cm⁻¹):

  • 3050-3000 (aromatic C-H stretching)
  • 2950-2850 (aliphatic C-H stretching)
  • 1680-1660 (C=O amide stretching)
  • 1620-1600 (C=N stretching)
  • 1580-1560 (aromatic C=C stretching)
  • 1490-1470 (C-H bending)
  • 1380-1360 (C-N stretching)
  • 720-700 (C-S stretching)
Mass Spectrometry

Expected mass spectral data:

  • Molecular ion [M+H]⁺: m/z 412.1254
  • Fragment ions: m/z 396 (-CH₃), 379 (-S), 311 (benzothiazole fragment), 174 (dihydroquinoline fragment)

Chromatographic Analysis

HPLC purification and analysis conditions:

  • Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water gradient (40-80% acetonitrile)
  • Flow rate: 1 mL/min
  • Detection: UV 254 nm
  • Retention time: 12-15 minutes
  • Purity: >98%

Comparative Analysis of Synthetic Routes

Efficiency Assessment

Synthetic Route Number of Steps Overall Yield Time Requirements Purification Complexity
Route A: Benzothiazole-First 5-6 40-50% 30-36h Moderate-High
Route B: Dihydroquinoline-First 4-5 45-55% 24-30h Moderate
Route C: Convergent Approach 4 55-65% 20-24h Low-Moderate

The convergent approach (Route C) offers significant advantages in terms of overall yield, time efficiency, and reduced purification complexity.

Scalability Considerations

For large-scale synthesis, several factors should be considered:

Synthetic Route Reagent Cost Safety Considerations Scalability
Route A Moderate Hazardous reagents in benzothiazole synthesis Limited to medium scale
Route B Low-Moderate Generally safer conditions Suitable for larger scale
Route C Moderate Some hazardous reagents required Good potential for scale-up

Route B demonstrates advantages for larger-scale production due to safer reaction conditions and reduced reagent costs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including thioether formation and cyclization. Critical parameters include solvent choice (e.g., dry acetone or DMF), reaction temperature (reflux conditions), and stoichiometric ratios of intermediates like thiols and halogenated precursors. Purification via recrystallization (ethanol or ethyl acetate) is essential to isolate the Z-isomer selectively .
  • Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and elemental composition (C, H, N, S) matching theoretical values .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., methyl groups in benzo[d]thiazole at δ ~2.5 ppm) and confirm stereochemistry (Z-configuration via NOESY correlations). 13C^{13}C-NMR detects carbonyl signals (C=O at ~170 ppm) and aromatic carbons .
  • IR : Validate thioether (C-S stretch ~650 cm1^{-1}) and amide (N-H bend ~1550 cm1^{-1}) functionalities .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains (e.g., C. albicans) with MIC values reported .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Compare to reference drugs like cisplatin .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding modes?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps) and tautomeric stability. Compare experimental vs. computed IR/NMR spectra for validation .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA gyrase or kinase enzymes). Key residues (e.g., Arg121 in DNA) may form hydrogen bonds with the acetamide moiety .

Q. How to resolve contradictions in spectral data or bioactivity results across studies?

  • Case Example : Discrepancies in MIC values may arise from variations in bacterial strains or assay conditions. Standardize protocols (e.g., CLSI guidelines) and validate with positive controls. Cross-check spectral data with computational predictions to identify misassignments (e.g., tautomerism in the dihydroquinolinyl group) .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance in biological replicates. Use PCA for multivariate analysis of spectral datasets .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH) and monitor via HPLC. Modify functional groups (e.g., methyl substituents on benzo[d]thiazole) to reduce hydrolysis susceptibility .
  • Light Sensitivity : Store solutions in amber vials and assess photodegradation kinetics using UV-Vis spectroscopy .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Scaffold Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 3,4-dihydroquinoline or thiazole rings. Evaluate effects on logP (lipophilicity) and bioavailability via shake-flask method .
  • Bioisosteric Replacement : Replace the thioether linkage with sulfoxide/sulfone groups to modulate electronic effects and metabolic stability .

Methodological Resources

  • Synthesis Protocols : Refer to PubChem data for reaction conditions and intermediates .
  • Computational Tools : Use COMSOL Multiphysics for reaction optimization and Gaussian for DFT calculations .
  • Biological Assays : Follow CLSI guidelines for antimicrobial testing and NCI protocols for cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.